3,4-Dibromo-Mal-PEG8-Amine
Description
3,4-Dibromo-Mal-PEG8-Amine is a bifunctional polyethylene glycol (PEG) linker containing a dibromomaleimide (DBM) group and a terminal amine. The DBM moiety features two bromine atoms that enable dual thiol-specific conjugation, allowing two distinct thiol-containing molecules (e.g., cysteine residues in proteins) to form stable thioether bonds under mild conditions . The terminal amine group (–NH2) reacts with carboxylic acids, activated NHS esters, or carbonyl groups (e.g., aldehydes), making it versatile for bioconjugation .
Key properties:
- Sensitivity: DBM is light- and heat-sensitive, requiring storage at ≤ –20°C and protection from light .
- PEG Length: The PEG8 spacer (8 ethylene glycol units) enhances hydrophilicity and solubility in aqueous media, reducing aggregation in biological systems .
- Applications: Used in antibody-drug conjugates (ADCs), protein labeling, and nanomaterial functionalization .
Properties
Molecular Formula |
C22H38Br2N2O10 |
|---|---|
Molecular Weight |
650.4 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione |
InChI |
InChI=1S/C22H38Br2N2O10/c23-19-20(24)22(28)26(21(19)27)2-4-30-6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-29-3-1-25/h1-18,25H2 |
InChI Key |
LRKBUXLSGJUFOG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Parameter | Description |
|---|---|
| Chemical Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate (for Boc-protected intermediate) |
| Molecular Formula | C27H46Br2N2O12 (Boc-protected form) |
| Molecular Weight | ~750.48 g/mol (Boc-protected); 650.40 g/mol (amine form) |
| Functional Groups | Dibromomaleimide, polyethylene glycol (PEG8), amine (protected/unprotected) |
| Purity | ≥95% |
| Storage Conditions | Store at -20°C |
The dibromomaleimide group contains two bromine atoms on the alkene carbons of the maleimide ring, which serve as excellent leaving groups for nucleophilic substitution, especially by thiols. The PEG8 chain consists of eight ethylene glycol units, providing hydrophilicity and flexibility. The amine group is often protected as a Boc (tert-butoxycarbonyl) derivative during synthesis to prevent unwanted side reactions and is deprotected under acidic conditions for further use.
Preparation Methods of 3,4-Dibromo-Mal-PEG8-Amine
Stepwise Preparation
Starting Material: PEG8-Amine or PEG8-NHBoc
The synthesis usually begins with a PEG8 chain functionalized at one end with an amine group. This amine is often protected as a Boc derivative (tert-butoxycarbonyl) to prevent premature reactions during the dibromomaleimide coupling.
Dibromomaleimide Coupling
The key reaction is the attachment of the dibromomaleimide moiety to the PEG8 amine. This is achieved by reacting the PEG8 amine (or PEG8-NHBoc) with dibromomaleic anhydride or a dibromomaleimide precursor under mild conditions. The reaction forms an amide bond between the maleimide ring and the PEG8 amine.
- Reaction conditions: Typically performed in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
- Catalysts or additives: Use of bases like triethylamine (TEA) may be employed to scavenge generated acids and promote coupling.
- Reaction time: Several hours to overnight to ensure complete coupling.
This coupling yields the Boc-protected 3,4-Dibromo-Mal-PEG8-NHBoc intermediate.
Deprotection of the Amine Group
The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane or other suitable solvents, to yield the free amine form, 3,4-Dibromo-Mal-PEG8-Amine.
- Typical conditions: Treatment with TFA at room temperature for 1-2 hours.
- Purification: Removal of TFA and byproducts by evaporation and subsequent purification steps such as precipitation or chromatography.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | PEG8-NHBoc + Dibromomaleic anhydride | Anhydrous DMF/DCM, RT, TEA catalyst | 3,4-Dibromo-Mal-PEG8-NHBoc | Amide bond formation |
| 2 | 3,4-Dibromo-Mal-PEG8-NHBoc + TFA | Room temperature, 1-2 hours | 3,4-Dibromo-Mal-PEG8-Amine | Boc deprotection |
| 3 | Purification | Chromatography, precipitation | Pure 3,4-Dibromo-Mal-PEG8-Amine | ≥95% purity achieved |
Analytical Characterization and Purity
The final product is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and successful coupling.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- High Performance Liquid Chromatography (HPLC): Assesses purity, typically ≥95%.
- Storage: The compound is stored at -20°C to maintain stability.
Applications and Significance of Preparation Method
The described preparation method ensures:
- High Efficiency and Yield: The use of dibromomaleimide allows fast and efficient coupling due to excellent leaving groups (bromines).
- Site-Specific Conjugation: The two bromines allow dual substitution points, useful in bioconjugation for linking biomolecules such as antibodies.
- Mild Reaction Conditions: Compatible with sensitive biomolecules, preserving biological activity.
- Hydrophilicity: The PEG8 linker enhances solubility in aqueous media, facilitating biological applications.
- Versatility: The free amine can be further functionalized, expanding utility in drug delivery, PROTAC synthesis, and other biomedical fields.
Summary Table of Key Properties and Preparation Details
| Feature | Description/Condition |
|---|---|
| Starting Material | PEG8-NHBoc or PEG8-Amine |
| Coupling Reagent | Dibromomaleic anhydride or dibromomaleimide precursor |
| Solvent | Anhydrous DMF or DCM |
| Catalyst/Base | Triethylamine (TEA) |
| Temperature | Room temperature or slightly elevated |
| Reaction Time | Several hours to overnight |
| Amine Deprotection | TFA treatment at room temperature for 1-2 hours |
| Purification | Chromatography or precipitation |
| Final Product Purity | ≥95% |
| Storage | -20°C |
| Molecular Weight (amine) | 650.40 g/mol |
| Molecular Weight (NHBoc) | 750.48 g/mol |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-Mal-PEG8-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms are replaced by other nucleophiles.
Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form stable amide bonds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Amide Bond Formation: Often uses coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base
Major Products:
Substitution Reactions: Products where the bromine atoms are replaced by other functional groups.
Amide Bond Formation: Amide-linked conjugates with various biomolecules
Scientific Research Applications
Bioconjugation in Antibody-Drug Conjugates (ADCs)
One of the primary applications of 3,4-Dibromo-Mal-PEG8-Amine is in the development of antibody-drug conjugates. These ADCs utilize the compound for site-specific attachment of therapeutic agents to monoclonal antibodies. The dibromomaleimide moiety allows for two thiol groups to react selectively, forming stable thioether bonds that maintain the biological activity of the antibody while delivering potent cytotoxic drugs.
Case Study:
In a study involving trastuzumab (an anti-HER2 antibody), 3,4-Dibromo-Mal-PEG8-Amine was successfully used to conjugate doxorubicin. The resulting ADC demonstrated improved efficacy against HER2-positive cancers while minimizing systemic toxicity, showcasing the potential of this linker in clinical applications .
Drug Delivery Systems
The hydrophilic nature of the PEG chain enhances the solubility and stability of drug formulations. This property is particularly beneficial in creating nanoparticles or liposomes that encapsulate therapeutic agents for targeted delivery.
Applications:
- Tumor-targeted drug delivery: The compound can be integrated into nanoparticle systems that selectively release drugs in tumor microenvironments, improving therapeutic outcomes while reducing side effects .
- Polyphenol-containing nanoparticles: Research has shown that combining 3,4-Dibromo-Mal-PEG8-Amine with polyphenols can create nanoparticles with antioxidant properties, useful for both drug delivery and bioimaging applications .
Surface Modification of Biomaterials
3,4-Dibromo-Mal-PEG8-Amine can also be employed to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. This application is crucial in tissue engineering and regenerative medicine.
Example:
By attaching this compound to scaffolds used in tissue engineering, researchers can improve cell adhesion and proliferation rates, which are vital for successful tissue regeneration .
Diagnostic Applications
In diagnostics, 3,4-Dibromo-Mal-PEG8-Amine is utilized to create biosensors and imaging agents. Its ability to conjugate with various biomolecules allows for the development of sensitive detection systems.
Research Insight:
Studies have indicated that biosensors utilizing this compound can achieve high sensitivity and specificity for detecting biomarkers associated with diseases such as cancer and infectious diseases .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-Mal-PEG8-Amine involves its ability to form covalent bonds with various functional groups. The dibromomaleimide group reacts with thiols to form stable thioether bonds, while the amine group can form amide bonds with carboxylic acids or activated esters. These reactions enable the compound to act as a versatile linker in bioconjugation and drug development .
Comparison with Similar Compounds
Functional Group Variations
Analysis :
- Amine vs. Acid : The free amine in 3,4-Dibromo-Mal-PEG8-Amine enables direct coupling without deprotection, unlike the Boc-protected amine in the PEG8-acid variant .
- NHS Ester : The PEG4-NHS ester derivative prioritizes fast amine coupling over solubility, whereas PEG8-Amine balances solubility and multi-functionality .
- Protecting Groups : The t-butyl ester variant requires acidic conditions for activation, limiting compatibility with acid-sensitive biomolecules compared to the ready-to-use amine form .
Conjugation Chemistry Diversity
Analysis :
- Dibromomaleimide vs. Click Chemistry : While 3,4-Dibromo-Mal-PEG8-Amine is ideal for thiol-rich environments, Methyltetrazine or DBCO derivatives enable bioorthogonal labeling in complex biological systems .
- Copper-Free vs. Copper-Catalyzed : Propargyl-PEG8-Amine requires cytotoxic copper catalysts, unlike DBCO or tetrazine variants, which are copper-free .
Stability and Handling
Analysis : All dibromomaleimide-containing compounds share sensitivity to light and heat, necessitating stringent storage. However, the Boc or t-butyl protecting groups in acid/ester variants improve shelf stability under specific conditions .
Q & A
Q. What are the optimal reaction conditions for conjugating 3,4-Dibromo-Mal-PEG8-Amine to biomolecules via click chemistry?
- Methodological Answer : Conjugation typically employs copper-free click chemistry due to the dibromo groups' reactivity. Key parameters include:
- pH : Neutral to slightly basic (pH 7.0–8.5) to maintain amine reactivity while minimizing hydrolysis of bromo groups.
- Temperature : 25–37°C for 2–4 hours to balance reaction speed and stability.
- Molar Ratios : A 1.5:1 molar excess of 3,4-Dibromo-Mal-PEG8-Amine over target biomolecules ensures efficient coupling.
- Solvent : Phosphate-buffered saline (PBS) or HEPES buffer with 10% DMSO to enhance solubility .
Table 1 : Optimization Parameters for Click Chemistry Conjugation
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| pH | 7.0–8.5 | Higher pH accelerates amine reactivity |
| Temperature (°C) | 25–37 | Elevated temps reduce reaction time |
| Molar Ratio (PEG:Target) | 1.5:1 | Excess PEG minimizes unreacted targets |
| Solvent | PBS/HEPES + 10% DMSO | Enhances solubility of hydrophobic intermediates |
Q. How does the presence of dibromo substituents influence the reactivity and stability of PEG8-amine derivatives in aqueous solutions?
- Methodological Answer : The dibromo groups enhance electrophilicity, enabling selective thiol- or amine-mediated conjugation. However, they also introduce hydrolysis risks in aqueous environments. Strategies to stabilize the compound include:
- Storage : Lyophilized at -20°C; reconstitute in anhydrous DMSO for short-term use.
- Buffering : Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis.
- Kinetic Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) tracks hydrolysis byproducts .
Q. What characterization techniques are recommended to confirm the successful synthesis of 3,4-Dibromo-Mal-PEG8-Amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify PEG8 backbone integration and bromo group presence (δ 3.6–3.8 ppm for PEG; δ 4.5–5.0 ppm for dibromo-maleimide).
- Mass Spectrometry (MALDI-TOF) : Confirm molecular weight (expected ~700–750 Da range).
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br stretch) validate structural integrity .
Advanced Research Questions
Q. How can researchers address discrepancies in conjugation efficiency when using 3,4-Dibromo-Mal-PEG8-Amine across different pH environments?
- Methodological Answer : Discrepancies often arise from pH-dependent amine protonation or bromo group hydrolysis. Systematic approaches include:
- Titration Experiments : Test conjugation efficiency at 0.5 pH intervals (6.5–9.0) using fluorescamine assays to quantify free amines.
- Competitive Inhibition Studies : Add thiol-containing competitors (e.g., cysteine) to identify non-specific binding.
- Mixed-Methods Analysis : Combine quantitative HPLC data with qualitative SDS-PAGE to resolve conflicting results .
Q. What strategies are effective in mitigating non-specific binding of 3,4-Dibromo-Mal-PEG8-Amine in complex biological matrices?
- Methodological Answer :
- Blocking Agents : Pre-treat samples with 1% BSA or 5% non-fat milk to occupy non-target sites.
- PEG Chain Optimization : Increase PEG length (e.g., PEG12) if steric hindrance is insufficient, though this may reduce cellular uptake efficiency.
- Selective Quenching : Post-conjugation, add excess β-mercaptoethanol to quench unreacted dibromo groups .
Q. In multi-step synthetic routes, how do competing side reactions involving the dibromo groups impact the overall yield of functionalized PEG8-amine derivatives?
- Methodological Answer : Competing hydrolysis or maleimide ring-opening reactions can reduce yields by 20–40%. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
